Cytidine, 2'-thio-
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Overview
Description
Cytidine, 2’-thio-: is a modified nucleoside where the oxygen atom at the 2’ position of the ribose ring is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of a mixed disulfide as a stable precursor, which can be converted into 2’-thio-cytidine under specific conditions . The reaction conditions often involve the use of sulfur-containing reagents and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 2’-thio-cytidine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of enzymatic synthesis methods has also been explored for the efficient production of nucleoside analogs, including 2’-thio-cytidine .
Chemical Reactions Analysis
Types of Reactions: 2’-thio-cytidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfur atom at the 2’ position makes it more reactive compared to its oxygen-containing counterpart.
Common Reagents and Conditions: Common reagents used in the reactions of 2’-thio-cytidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild to prevent the degradation of the nucleoside structure .
Major Products: The major products formed from the reactions of 2’-thio-cytidine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2’ position .
Scientific Research Applications
2’-thio-cytidine has a wide range of applications in scientific research:
Chemistry: In chemistry, 2’-thio-cytidine is used as a building block for the synthesis of modified nucleic acids and nucleotides. Its unique properties make it valuable for studying the structure and function of nucleic acids .
Biology: In biological research, 2’-thio-cytidine is used to investigate the mechanisms of RNA and DNA interactions. It is also used in the study of ribonucleotide reductase inhibitors, which are important for understanding cellular replication and repair processes .
Medicine: In medicine, 2’-thio-cytidine and its analogs are explored for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, 2’-thio-cytidine is used in the production of modified nucleotides for various applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2’-thio-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 2’ position can form strong interactions with specific enzymes, inhibiting their activity. This inhibition can affect pathways involved in DNA replication and repair, making 2’-thio-cytidine a potent inhibitor of ribonucleotide reductase .
Comparison with Similar Compounds
- 4’-thio-cytidine
- 4’-sulfinyl-cytidine
- 2’-deoxy-2’-thio-cytidine
- 5-aza-4’-thio-2’-deoxycytidine
Comparison: Compared to other similar compounds, 2’-thio-cytidine is unique due to the specific placement of the sulfur atom at the 2’ position of the ribose ring. This modification imparts distinct chemical reactivity and biological activity, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
Cytidine, 2'-thio- (also known as 2'-thio-cytidine), is a modified nucleoside that has garnered attention for its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Cytidine, 2'-thio- features a sulfur atom at the 2' position of the ribose sugar, which significantly alters its chemical reactivity compared to standard cytidine. This modification enhances its interaction with various biological targets, making it a valuable compound in both research and therapeutic contexts.
The primary mechanism of action for 2'-thio-cytidine involves its incorporation into RNA and DNA, where it can disrupt normal cellular functions. The sulfur atom can form strong interactions with enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair processes. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.
Biological Activity
1. Antiviral Activity:
Research indicates that 2'-thio-cytidine exhibits antiviral properties by inhibiting viral replication. Studies have shown that it can interfere with the replication of various RNA viruses through its incorporation into viral RNA, leading to defective viral genomes.
2. Anticancer Potential:
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that 2'-thio-cytidine could induce apoptosis in cancer cell lines by disrupting nucleic acid metabolism . Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery, thereby exerting its effects.
Case Studies
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxicity of 2'-thio-cytidine against several cancer cell lines, including L1210 and CCRF-CEM. The results indicated significant cytotoxic effects, with IC50 values demonstrating potent activity comparable to established chemotherapeutics .
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how 2'-thio-cytidine influences ribonucleotide reductase activity. The findings revealed that the compound effectively inhibited this enzyme, leading to decreased deoxynucleotide triphosphate (dNTP) pools necessary for DNA synthesis .
Comparative Analysis
To better understand the biological activity of 2'-thio-cytidine, it is essential to compare it with related compounds:
Compound | Structure Modification | Biological Activity | Therapeutic Potential |
---|---|---|---|
Cytidine | None | Standard nucleoside | Limited |
4'-Thio-cytidine | Sulfur at 4' position | Antiviral | Moderate |
5-Aza-4'-thio-2'-deoxycytidine | Fluorine + Sulfur | DNMT inhibitor | High |
2'-Thio-cytidine | Sulfur at 2' position | Antiviral, Anticancer | High |
Research Findings
Recent research has highlighted the potential of 2'-thio-cytidine in drug development:
- Antitumor Activity: A study explored the use of thiol-substituted DNMT inhibitors like 5-Aza-4′-thio-2′-deoxycytidine (ATC) in treating myelodysplastic syndromes and acute lymphoid leukemia. The study found that ATC treatment led to significant mutagenic effects and transformation into lymphoid leukemia in murine models .
- Pharmacokinetics: Investigations into the pharmacokinetic properties of modified cytidines suggest that modifications like those found in 2'-thio-cytidine can enhance bioavailability and efficacy against tumor cells .
Properties
CAS No. |
75330-77-7 |
---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
XLIDRQROOQVAKO-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |
Origin of Product |
United States |
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